molecular formula C6H10FN B7954402 3-Cyclopropyl-3-fluoroazetidine

3-Cyclopropyl-3-fluoroazetidine

Cat. No.: B7954402
M. Wt: 115.15 g/mol
InChI Key: AOUFJTIBSZYCPM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-fluoroazetidine is a cyclic amine compound characterized by a four-membered azetidine ring substituted with a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-fluoroazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a fluorinated azetidine precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-fluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted azetidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized azetidines, reduced amine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

3-Cyclopropyl-3-fluoroazetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents impart unique electronic and steric properties, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 3-Cyclopropylazetidine
  • 3-Fluoroazetidine
  • 3-Cyclopropyl-3-chloroazetidine

Comparison: Compared to its analogs, 3-Cyclopropyl-3-fluoroazetidine exhibits distinct properties due to the presence of both cyclopropyl and fluorine substituentsFor instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design .

Biological Activity

3-Cyclopropyl-3-fluoroazetidine is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and a fluorine atom attached to the same carbon atom of the azetidine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclopropyl and fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are crucial for its binding affinity and overall activity. Notably, this compound has shown promising inhibitory effects against phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes, with an IC50 value reported at 5.92 nM.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • PDE5 Inhibition : The compound has been identified as a potent inhibitor of PDE5, which plays a critical role in regulating blood flow and erectile function. This suggests potential applications in treating erectile dysfunction and pulmonary hypertension.
  • Anticancer Properties : Preliminary studies also suggest that derivatives of this compound may possess anticancer properties, although detailed investigations are still required to elucidate these effects fully.
  • Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, with some studies indicating effectiveness against certain pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-FluoroazetidineFluorine on azetidinePDE5 inhibition
3-Cyclobutyl-3-fluoroazetidineCyclobutyl group instead of cyclopropylPotentially similar activity
2-FluoropyrrolidineFive-membered ring with fluorineDifferent enzyme inhibition profile
4-FluoromorpholineSix-membered ring with fluorineBroader range of biological activities

The distinct combination of cyclopropyl and fluorine in this compound sets it apart from other azetidines and pyrrolidines, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • PDE5 Inhibition Study : A study highlighted that modifications to the azetidine structure could enhance selectivity and efficacy against PDE5, suggesting that derivatives could be developed as therapeutic agents for erectile dysfunction.
  • Antimicrobial Research : Ongoing investigations are assessing the compound's effectiveness against various microbial strains. Initial findings indicate potential activity, warranting further exploration into its mechanism and application.
  • Cancer Cell Growth Inhibition : Research into azetidine derivatives has shown promise in inhibiting pancreatic cancer cell growth, indicating that structural modifications could yield compounds with significant anticancer properties .

Properties

IUPAC Name

3-cyclopropyl-3-fluoroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6(3-8-4-6)5-1-2-5/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUFJTIBSZYCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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